
Dimethyl 4-cyanophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-cyanophthalate is an organic compound that belongs to the class of phthalates. It is characterized by the presence of two ester groups and a cyano group attached to a benzene ring. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 4-cyanophthalate can be synthesized through the esterification of 4-cyanophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
4-Cyanophthalic acid+2MethanolH2SO4Dimethyl 4-cyanophthalate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The excess methanol is typically removed by distillation, and the product is purified through crystallization or other separation methods.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4-cyanophthalate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form 4-cyanophthalic acid and methanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-Cyanophthalic acid and methanol.
Reduction: 4-Aminophthalate derivatives.
Substitution: Various substituted phthalate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-cyanophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of dimethyl 4-cyanophthalate involves its interaction with various molecular targets depending on the specific application. For instance, in reduction reactions, the cyano group is converted to an amine group through the transfer of electrons from the reducing agent. In substitution reactions, the ester groups act as leaving groups, allowing nucleophiles to attach to the benzene ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl phthalate: Similar structure but lacks the cyano group.
Diethyl phthalate: Similar ester groups but with ethyl instead of methyl groups.
Dimethyl terephthalate: Similar ester groups but with a different arrangement of the benzene ring.
Uniqueness
Dimethyl 4-cyanophthalate is unique due to the presence of the cyano group, which imparts different chemical reactivity and properties compared to other phthalates. This makes it valuable in specific chemical syntheses and applications where the cyano group plays a crucial role.
Eigenschaften
CAS-Nummer |
51927-06-1 |
|---|---|
Molekularformel |
C11H9NO4 |
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
dimethyl 4-cyanobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H9NO4/c1-15-10(13)8-4-3-7(6-12)5-9(8)11(14)16-2/h3-5H,1-2H3 |
InChI-Schlüssel |
LBJBGSRFQUZRPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



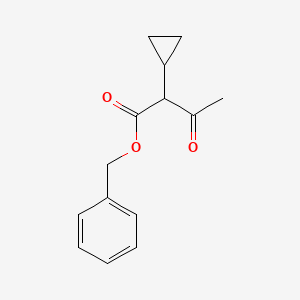
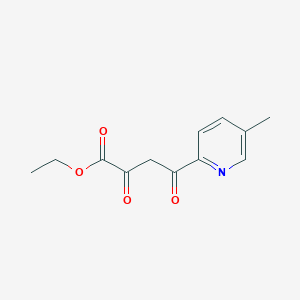

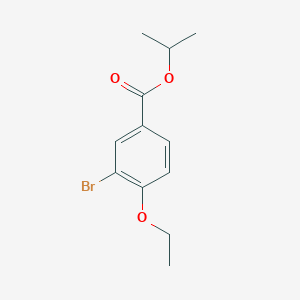
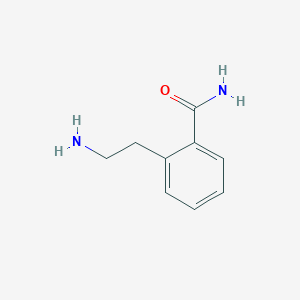

![[3-[(3,5-Difluorophenyl)methoxy]-6-methylpyridin-2-yl]methanol](/img/structure/B13878695.png)
![[5-(3-Bromo-phenyl)-pyridazin-3-yl]-methyl-amine](/img/structure/B13878702.png)
![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)
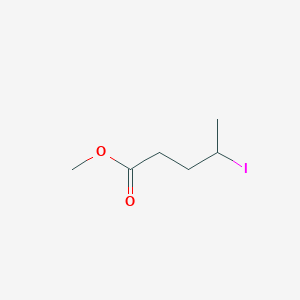

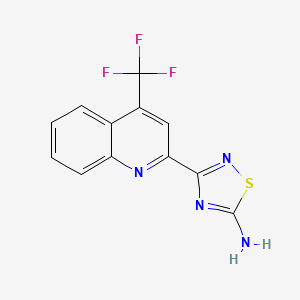
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide](/img/structure/B13878752.png)
